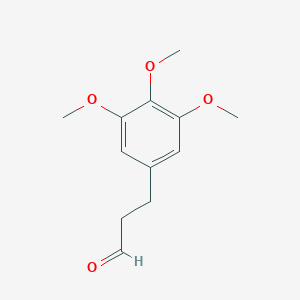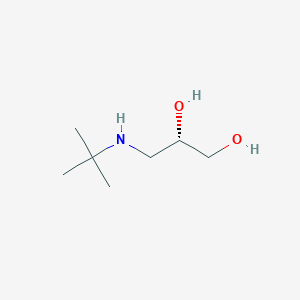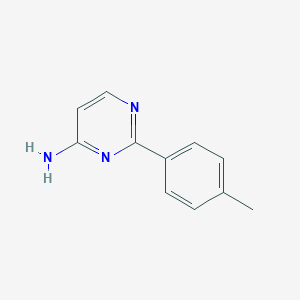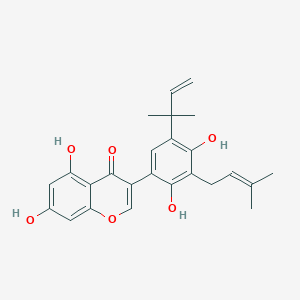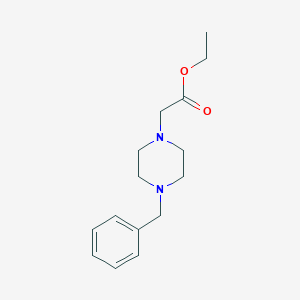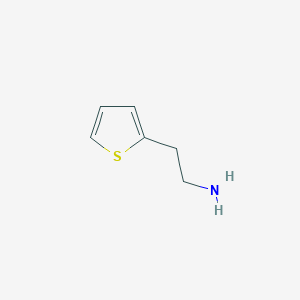
Thiophene-2-ethylamine
Overview
Description
Synthesis Analysis
The synthesis of Thiophene-2-ethylamine involves several methods, showcasing its adaptability in chemical processes. One approach involves starting from thiophene, reacting with formaldehyde and hydrogen chloride to give 2-chloromethylthiophene, which is then converted to 2-(2-thienyl)ethylamine via substitution, followed by reduction with LiAlH4. This method provides an overall yield of 70% under moderate conditions, making it suitable for industrial processes (Shuang, 2002). Another method includes the use of Vilsmeier's reaction, Darzens' reaction, and Leuckart's reaction from thiophene as the raw material, achieving a total yield of 52.4% and improving traditional synthesis methods by simplifying the reaction process (Shou, 2001).
Molecular Structure Analysis
The molecular structure of this compound is foundational to its chemical behavior and applications. Its structure has been explored in the context of synthesizing various derivatives and complexes, demonstrating the compound's flexibility in forming new materials with desired properties. For example, Ni(II) and Pd(II) complexes with this compound have been synthesized, revealing insights into the electronic structure and spectral properties through DFT and TDDFT studies (Kundu et al., 2016).
Chemical Reactions and Properties
This compound undergoes various chemical reactions, highlighting its reactivity and utility in synthesizing novel compounds. It serves as a key intermediate in the synthesis of thiophene derivatives and complexes, contributing to the development of materials with potential applications in optoelectronics and pharmaceuticals. For instance, its role in synthesizing thiophene-containing polymers showcases its contribution to creating materials with specific electronic and optical properties (Egbe et al., 2005).
Physical Properties Analysis
The physical properties of this compound, such as solubility, boiling point, and melting point, are crucial for its handling and application in various chemical processes. While specific studies focusing solely on the physical properties of this compound were not highlighted, these properties are inferred through its synthesis and application processes, which require precise conditions to achieve desired outcomes.
Chemical Properties Analysis
This compound's chemical properties, including its reactivity with other compounds and its role in catalysis, are integral to its widespread use in chemical synthesis. Its ability to participate in multiple reaction pathways, such as conjugate addition reactions and the synthesis of highly substituted thiophenes, underscores its chemical versatility (Guilarte et al., 2011).
Scientific Research Applications
Biological Activity : The preparation of substituted methylamines, ethylamines, and acetic acids from phenylthiophens, including thiophene-2-ethylamine, demonstrates potential for biological activity (Beaton, Chapman, Clarke, & Willis, 1976).
Therapeutic Properties : Synthetic thiophene and its derivatives possess a broad spectrum of therapeutic properties, making them crucial in medicinal chemistry and material science research (Shah & Verma, 2018).
Chemical Synthesis and Characterization : The compound has been used in the synthesis and characterization of nickel(II) and palladium(II) complexes with new N,O donor thiophene appended Schiff base ligand (Kundu, Pramanik, Mondal, & Mondal, 2016).
Corrosion Inhibition : Thiophene compounds, including 2-ethylamine thiophene, have been found to effectively inhibit steel corrosion in acidic environments (Bouklah, Hammouti, Benkaddour, & Benhadda, 2004).
Antibacterial Activity : Novel ethyl 2-amino-4-phenylthiophene-3-carboxylate derivatives, related to this compound, show promising antibacterial activity, indicating potential in antimicrobial drug discovery (Prasad, Angothu, Latha, & Nagulu, 2017).
Synthetic Methodology : Improved synthetic methods for producing 2-(2-Thienyl)ethylamine, a related compound, have been developed, enhancing its practical applications (Shou, 2001).
Antiproliferative Activity : Thiophene and thienopyrimidine derivatives exhibit antiproliferative activity against cancer cell lines, highlighting their potential in cancer research (Ghorab, Al‐Dhfyan, Al-Dosari, El-Gazzar, & Alsaid, 2013).
Electronics and Optoelectronics : Thiophene-based materials have applications ranging from electronic and optoelectronic devices to selective detection of biopolymers (Barbarella, Melucci, & Sotgiu, 2005).
Mechanism of Action
Target of Action
Thiophene-2-ethylamine is an aromatic amine . It is suitable to functionalize multiwall carbon nanotubes (MWCNT) . It may be used as a reactant in the synthesis of pyrimidine derivatives by reacting with various isothiocyanatoketones and acylguanidines derivatives by reacting with aroyl S-methylisothiourea .
Mode of Action
This compound undergoes microwave-induced condensation with iminodiacetic acid to form the corresponding piperazine-2,6-dione derivatives . It has been investigated for its effect as a probable substitute to the pyridine ligand on the performance of poly (3-hexylthiophene)/CdSe hybrid solar cells .
Biochemical Pathways
This compound is involved in the synthesis of thiophene derivatives by heterocyclization of various substrates . It is also used in the synthesis of pyrimidine derivatives by reacting with various isothiocyanatoketones and acylguanidines derivatives by reacting with aroyl S-methylisothiourea .
Pharmacokinetics
It is known that the compound is a liquid at room temperature with a boiling point of 200-201 °c/750 mmhg . Its density is 1.087 g/mL at 25 °C .
Result of Action
This compound is used to functionalize multiwall carbon nanotubes (MWCNT) . It may be used as a reactant in the synthesis of pyrimidine derivatives and acylguanidines derivatives . It has been investigated for its effect as a probable substitute to the pyridine ligand on the performance of poly (3-hexylthiophene)/CdSe hybrid solar cells .
Action Environment
The action of this compound can be influenced by environmental factors. For instance, it is sensitive to air . It is also used in the formation of 2D/3D bulk heterojunction structures in Ruddlesden−Popper Perovskite, which are believed to arise from the compression-induced epitaxial growth of the 3D phase at the grain boundaries of the 2D phase through the Pb−S interaction .
Safety and Hazards
Future Directions
properties
IUPAC Name |
2-thiophen-2-ylethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9NS/c7-4-3-6-2-1-5-8-6/h1-2,5H,3-4,7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVLUYXIJZLDNIS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)CCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9NS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60952773 | |
| Record name | 2-(Thiophen-2-yl)ethan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60952773 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
127.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
30433-91-1, 64059-34-3 | |
| Record name | 2-Thiopheneethanamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=30433-91-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Thiophene-2-ethylamine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0030433911 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Thiopheneethanamine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0064059343 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-(Thiophen-2-yl)ethan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60952773 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Thiophene-1-ethylamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.058.752 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Thiophene-2-ethylamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.045.619 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does thiophene-2-ethylamine contribute to the development of stable perovskite solar cells?
A: this compound can be incorporated into Ruddlesden–Popper perovskite solar cells as a spacer cation. [] This incorporation leads to the spontaneous generation of 3D perovskite phases within the 2D perovskite matrix, forming beneficial bulk heterojunctions. [] This unique structure enhances charge transport properties and improves the power conversion efficiency of the solar cells. [] Additionally, this compound contributes to stability by acting as a stabilizer for the inorganic lattices within the perovskite structure. []
Q2: Can this compound be utilized for synthesizing compounds with potential biological activity?
A: Yes, this compound serves as a valuable building block in synthesizing various heterocyclic compounds, including 5-imidazolones and 4-thiazolidinones, which have demonstrated potential antibacterial activity. [, , ]
Q3: How does this compound perform as a corrosion inhibitor?
A: Studies indicate that this compound acts as a mixed-type corrosion inhibitor for mild steel in acidic environments. [] It adsorbs onto the metal surface, forming a protective layer and mitigating corrosion. [] This protective effect has been observed through various experimental techniques, including weight loss measurements, potentiodynamic polarization, and electrochemical impedance spectroscopy. []
Q4: Have any computational studies been conducted to understand the properties and behavior of this compound?
A: Yes, researchers have employed computational chemistry approaches, including quantum chemical calculations, to investigate the corrosion inhibition mechanism of this compound. [] These calculations provide insights into the molecule's electronic structure and its interactions with metal surfaces, elucidating its role in corrosion prevention. []
Q5: Are there any studies exploring the anti-inflammatory potential of compounds derived from this compound?
A: Research has shown that Schiff base conjugates of this compound with 5-fluoroisatin, particularly those incorporating N-phenylpiperazine Mannich bases, exhibit promising anti-inflammatory activity in vitro. [] This activity is evaluated by analyzing their ability to inhibit the denaturation of Bovine Serum Albumin. []
Q6: What analytical techniques are employed to characterize and study this compound and its derivatives?
A: Various spectroscopic methods are crucial for structural characterization. These include Infrared (IR) spectroscopy and proton Nuclear Magnetic Resonance (1H NMR) spectroscopy. [, , ] These techniques provide valuable information about the functional groups present in the molecule and the arrangement of hydrogen atoms, respectively, aiding in structure determination.
Q7: Is there evidence suggesting potential applications of this compound derivatives in anti-tubercular therapies?
A: While preliminary findings indicate that some this compound derivatives display a certain level of activity against Mycobacterium tuberculosis, their potency remains relatively weak compared to existing anti-tubercular drugs. [] Further research is necessary to explore their potential for development into more effective therapeutic agents.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-[[3-(4-Methylphenyl)-3-oxo-1-(trifluoromethyl)propylidene]amino]benzenesulfonamide](/img/structure/B45320.png)

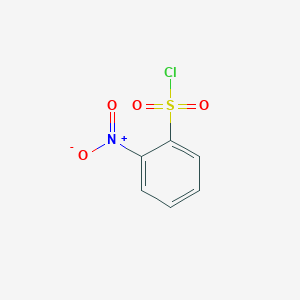
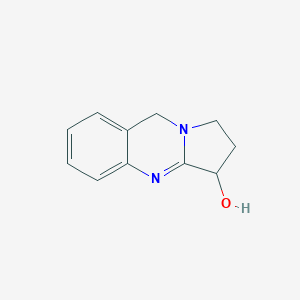
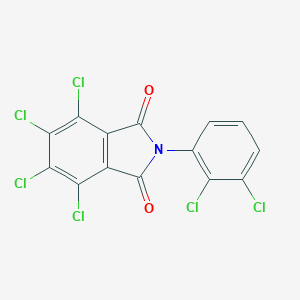
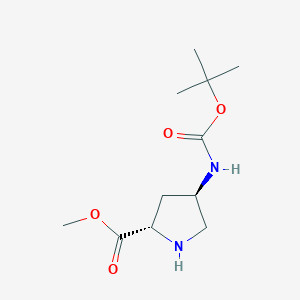
![4-Methyl[1,2,3]triazolo[1,5-a]quinoxaline](/img/structure/B45328.png)
